Aminopropyl Triethylene Glycol
CAS No.:
Cat. No.: VC18442947
Molecular Formula: C9H21NO4
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H21NO4 |
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Molecular Weight | 207.27 g/mol |
IUPAC Name | 2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C9H21NO4/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h11H,1-10H2 |
Standard InChI Key | SXDDDTPYWDCLCX-UHFFFAOYSA-N |
Canonical SMILES | C(CN)COCCOCCOCCO |
Introduction
Chemical Identity and Structural Characteristics
Aminopropyl triethylene glycol (CAS 49542-66-7) is systematically named 2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethanol, with the molecular formula C₉H₂₁NO₄ and a molar mass of 207.267 g/mol . The molecule consists of a triethylene glycol chain (-OCH₂CH₂OCH₂CH₂OCH₂CH₂OH) terminated by a 3-aminopropyl group (-CH₂CH₂CH₂NH₂). This structure confers both hydrophilic properties from the ethylene oxide units and reactive sites from the primary amine, enabling participation in hydrogen bonding and chemical derivatization.
Table 1: Fundamental Physicochemical Properties
The compound’s low vapor pressure and high boiling point suggest suitability for high-temperature industrial processes, while its miscibility with water and organic solvents enhances its utility in multiphase systems .
Synthetic Methodologies and Optimization
The synthesis of aminopropyl triethylene glycol typically involves nucleophilic substitution reactions between 3-aminopropanol and triethylene glycol derivatives. A notable approach described by Liu et al. (2020) employs a two-step process:
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Alkylation: Reaction of 3-aminopropanol with triethylene glycol ditosylate under basic conditions (t-BuOK, THF, 60°C), yielding 70% product after recrystallization .
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Purification: Chromatography-free isolation via pH-dependent extraction, leveraging the amine’s basicity to separate it from neutral byproducts .
Critical parameters include:
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Stoichiometric Control: Maintaining a 4:2.5 molar ratio of 3-aminopropanol to triethylene glycol ditosylate minimizes di-substitution byproducts .
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Reaction Medium: Tetrahydrofuran (THF) with sodium hydride base prevents exothermic hazards associated with alternative solvents .
Table 2: Comparative Synthesis Routes
Method | Yield | Purity | Key Advantage |
---|---|---|---|
Alkylation (Liu et al.) | 70% | >95% | Avoids chromatographic purification |
Siloxane-Free Design | N/A | High | Reduces viscosity by 40% |
Recent innovations focus on eliminating siloxane moieties to mitigate hydrolysis, as demonstrated in molecular dynamics simulations where hydrogen bond network reorganization decreased viscosity by 40% without compromising CO₂ absorption capacity .
Industrial and Environmental Applications
Post-Combustion CO₂ Capture
Aminopropyl triethylene glycol forms the basis of water-lean solvents like GAP/TEG (γ-aminopropyl aminosilicone/triethylene glycol), which reduce parasitic energy loads in coal-fired power plants by 50% compared to aqueous monoethanolamine systems . Key performance metrics include:
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CO₂ Loading Capacity: 0.8 mol CO₂/mol amine (40% higher than 2nd gen amines) .
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Viscosity: 120 cP at 40°C (vs. 400 cP for siloxane-containing analogs) .
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Hydrolytic Stability: <5% degradation after 1,000 hours at 120°C .
Surfactant and Emulsifier Production
The compound’s amphiphilic nature enables its use in nonionic surfactants. Its ethylene oxide units provide hydrophilic-lipophilic balance (HLB ≈14), making it effective in:
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Oil-in-water emulsions for agrochemical formulations
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Detergent additives with enhanced soil suspension capabilities
Table 3: Toxicity Parameters (TEG Reference)
Endpoint | Value (TEG) | Implication for Aminopropyl Derivative |
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Oral LD₅₀ (rat) | 22,500 mg/kg | Likely low acute toxicity |
Inhalation LC₅₀ (rat) | >1,000 mg/m³ | Low volatility reduces exposure risk |
Skin Irritation | Mild | Recommend PPE during handling |
Notably, the amine group introduces potential sensitization risks absent in TEG, necessitating precautions against dermal contact. Environmental persistence is expected to be low (BCF <100), given rapid aerobic biodegradation observed in structurally similar polyetheramines .
Recent Research Frontiers
Molecular Dynamics-Guided Design
Pacific Northwest National Laboratory researchers utilized quantum mechanical calculations to optimize hydrogen bond interactions, achieving a 60% reduction in activation energy for CO₂ desorption compared to benchmark solvents . Key modifications included:
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Strategic placement of hydroxyl groups to stabilize carbamate intermediates
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Elimination of siloxane groups susceptible to nucleophilic attack
Bioconjugation Applications
Emerging studies exploit the primary amine’s reactivity for:
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Protein-polymer conjugates with enhanced pharmacokinetics
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Functionalized nanoparticles for targeted drug delivery
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